molecular formula C21H20N4O2S B2518284 2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1797579-03-3

2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2518284
CAS RN: 1797579-03-3
M. Wt: 392.48
InChI Key: MJJKIOQXKNKRED-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel bioactive molecules, including derivatives that resemble 2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, has been explored for their potential antimicrobial and antioxidant properties. These derivatives have shown remarkable activity against various strains, suggesting a promising avenue for developing new antimicrobial agents. For instance, compounds synthesized through Claisen–Schmidt condensation reactions displayed excellent antimicrobial and antioxidant activities, with some compounds demonstrating significant effectiveness at low concentrations compared to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).

Anticancer Activity

Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has revealed their potential for anticancer activity. These compounds, upon evaluation, demonstrated good anticancer activity against various cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells. This suggests the possibility of using these derivatives as a basis for developing novel anticancer therapies (Kumar, Kumar, Roy, & Sondhi, 2013).

Cytotoxic Studies and Docking Studies

The synthesis and characterization of compounds containing the 1H-pyrazolo and 1,2,3-triazolyl ethanone frameworks have been explored for their cytotoxic properties and potential biological applications. For example, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and subjected to cytotoxicity evaluations, revealing promising results that could lead to further pharmacokinetic and biological studies (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

A variety of 1,3,4-oxadiazole bearing compounds have been synthesized and evaluated for their biological activities, highlighting the versatility of this scaffold in drug discovery. These compounds have been screened against enzymes such as butyrylcholinesterase (BChE), showing potential as ligands with good binding affinity. This indicates the importance of the 1,3,4-oxadiazole core in designing compounds with desired biological activities (Khalid et al., 2016).

properties

IUPAC Name

2-indol-1-yl-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(13-24-10-7-15-4-1-2-6-18(15)24)25-9-3-5-16(12-25)20-22-23-21(27-20)17-8-11-28-14-17/h1-2,4,6-8,10-11,14,16H,3,5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJKIOQXKNKRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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